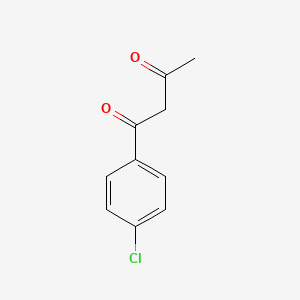

1-(4-Chlorophenyl)butane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDRSJRFMTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285554 | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-55-2 | |

| Record name | 6302-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)butane-1,3-dione CAS number 6302-55-2.

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione (CAS 6302-55-2)

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 4-Chlorobenzoylacetone), CAS number 6302-55-2. As a member of the β-dicarbonyl family, this compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its structural motifs—a halogenated aromatic ring and a reactive dicarbonyl moiety—make it a valuable building block for the synthesis of heterocyclic compounds and a ligand for metal complexes. This document details its physicochemical properties, provides an expert-driven protocol for its synthesis and characterization, explores its characteristic reactivity, discusses its applications in drug discovery, and outlines essential safety protocols. The methodologies described are designed to be self-validating, ensuring researchers can confidently synthesize, verify, and utilize this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose utility is largely defined by its chemical structure and physical characteristics.[1] The presence of the chlorine atom on the phenyl ring and the β-dicarbonyl system dictates its solubility, reactivity, and potential for interaction with biological targets.

dot graphmol { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=238083&t=l", imagescale=true, label=""]; caption [label="Chemical Structure of this compound", fontname="Helvetica", fontsize=10]; } } Caption: Chemical Structure of this compound.

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6302-55-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone | [2] |

| Physical Form | Solid | [1] |

| SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)Cl | [2] |

| InChI Key | TVWDRSJRFMTIPQ-UHFFFAOYSA-N |[1][2] |

Synthesis and Purification: A Validated Workflow

The most common and efficient laboratory-scale synthesis of β-dicarbonyl compounds like this compound is the Claisen condensation . This method involves the acylation of a ketone with an ester in the presence of a strong base.

Rationale for Method Selection

The Claisen condensation is chosen for its reliability and high yield for this class of compounds. The reaction mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of an ethyl 4-chlorobenzoate ester. The choice of sodium ethoxide as the base is critical; it is strong enough to deprotonate acetone but does not introduce competing nucleophiles that could lead to side reactions with the ester. The subsequent acidic workup is necessary to protonate the resulting dionate salt and isolate the neutral β-dicarbonyl product.

Step-by-Step Synthesis Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Reagent Addition: To the flask, add ethyl 4-chlorobenzoate (1.0 eq) and anhydrous toluene. Add an excess of dry acetone (3.0-4.0 eq).

-

Base Addition: While stirring, carefully add sodium ethoxide (1.1 eq) to the mixture. The reaction is exothermic and may require an ice bath to control the initial temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and dilute hydrochloric acid to neutralize the base and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The spectrum of this compound is complicated by its existence as a mixture of keto and enol tautomers in solution.

Table 2: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

|---|---|---|---|---|

| ~16.0 | Singlet (broad) | ~0.8H | Enolic -OH | Enol |

| 7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Both |

| 7.45 | Doublet | 2H | Ar-H (meta to C=O) | Both |

| 6.15 | Singlet | ~0.8H | Vinylic =CH- | Enol |

| 4.00 | Singlet | ~0.4H | Methylene -CH₂- | Keto |

| 2.25 | Singlet | ~0.6H | Methyl -CH₃ | Keto |

| 2.15 | Singlet | ~2.4H | Methyl -CH₃ | Enol |

Note: Integrations are approximate and depend on the solvent and temperature, which affect the keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for both the keto and enol forms.

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-2700 (broad) | Medium | O-H stretch of the enol form |

| ~1720 | Strong | C=O stretch of the keto form (aliphatic ketone) |

| ~1685 | Strong | C=O stretch of the keto form (aryl ketone) |

| ~1600 | Strong | C=O and C=C stretches of the conjugated enol form |

| ~1590, ~1480 | Medium-Strong | C=C aromatic ring stretches |

| ~840 | Strong | C-H out-of-plane bend for 1,4-disubstituted benzene |

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the β-dicarbonyl moiety.

-

Formation of Heterocycles: It is an excellent precursor for synthesizing five- and six-membered heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These scaffolds are prevalent in many pharmaceutical agents. The trifluoromethyl analog, for example, is a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib.[3]

-

Metal Chelation: The enol form can be deprotonated to form a bidentate ligand that strongly chelates with various metal ions. These metal complexes have applications in catalysis and as materials with interesting optical or magnetic properties.

-

Alkylation and Acylation: The central methylene group (in the keto form) is acidic and can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further molecular complexity.

Applications in Drug Discovery and Development

While natural products have long been a source for drug discovery, synthetic intermediates like this compound are crucial for creating novel chemical entities with tailored properties.[4]

-

Scaffold for Bioactive Molecules: As mentioned, the dione is a key building block for pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The 4-chlorophenyl group can enhance lipophilicity and participate in specific interactions within protein binding pockets, potentially improving the pharmacokinetic profile of a drug candidate.[5]

-

Fragment-Based Drug Design (FBDD): The 4-chlorophenyl moiety is a common fragment in medicinal chemistry. This compound can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive dione handle then provides a straightforward path for chemical elaboration to improve potency and selectivity.

-

Precursor for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores derived from dicarbonyl compounds. The ability to easily synthesize substituted pyrazoles and other heterocycles from this starting material makes it highly relevant to oncology and immunology research programs.[6]

Safety and Handling

Proper handling of all chemicals is essential in a research environment. According to aggregated GHS information, this compound presents specific hazards.[1][2]

-

Hazard Classification:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side shields or chemical goggles.

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear a lab coat.

-

-

Storage:

-

Store in a cool, dry place away from incompatible materials.

-

Keep container tightly closed.

-

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis via Claisen condensation, coupled with the rich reactivity of its β-dicarbonyl and chlorophenyl motifs, establishes it as a valuable and versatile building block. The validated protocols for its synthesis and characterization provided herein offer a reliable foundation for its use in the laboratory. Its proven utility as a precursor to bioactive heterocyclic scaffolds ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information.

-

Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

PubChem. This compound. National Center for Biotechnology Information.

-

National Center for Biotechnology Information. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. PubMed Central.

-

Sigma-Aldrich. This compound. MilliporeSigma.

-

PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information.

-

Sigma-Aldrich. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. MilliporeSigma.

-

National Center for Biotechnology Information. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. PubMed Central.

-

Sigma-Aldrich. This compound Product Page. MilliporeSigma.

-

ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

-

PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. National Library of Medicine.

-

Chemicalbook. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE.

-

Chem-Impex. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

-

CymitQuimica. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

-

MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 4. Plant-Derived Natural Products: A Source for Drug Discovery and Development [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Chlorophenyl)butane-1,3-dione molecular weight and formula.

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione: Properties, Synthesis, and Applications in Chemical Research

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated β-dicarbonyl compound of significant interest to the chemical research and drug development sectors. The document delineates the molecule's fundamental physicochemical properties, proposes a robust and mechanistically sound synthetic protocol, and explores its utility as a versatile precursor for the synthesis of complex heterocyclic systems. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this compound in synthetic chemistry and medicinal research.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a chlorophenyl group attached to a butane-1,3-dione backbone.[1][2] This structure provides two key reactive sites—the dicarbonyl unit and the halogenated aromatic ring—making it a valuable synthetic intermediate. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][3][4] |

| Molecular Weight | 196.63 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 6302-55-2 | [1][2][4] |

| Synonyms | 1-(4-Chlorophenyl)-1,3-butanedione | |

| Physical Form | Solid | [1][2] |

| SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)Cl | [3] |

| InChI Key | TVWDRSJRFMTIPQ-UHFFFAOYSA-N | [1][2][3] |

Synthesis, Characterization, and Mechanistic Insights

The synthesis of β-dicarbonyl compounds like this compound is most effectively achieved via the Claisen condensation, a cornerstone reaction in organic chemistry that involves the coupling of an ester with a ketone.

Synthetic Strategy: The Claisen Condensation

Mechanistic Rationale: The Claisen condensation is the method of choice due to its high efficiency in forming carbon-carbon bonds adjacent to a carbonyl group. The reaction utilizes a strong base to deprotonate the α-carbon of a ketone (in this case, 4'-chloroacetophenone), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an ester (ethyl acetate), leading to the formation of the β-dicarbonyl product after an acidic workup. The choice of sodium ethoxide as the base is critical; it is strong enough to generate the enolate but does not introduce competing nucleophiles.

Caption: Proposed synthetic workflow via Claisen condensation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible synthesis.

-

Reaction Setup:

-

Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

-

Begin stirring and heat the mixture to 60-70°C under a nitrogen atmosphere to ensure an inert environment, preventing side reactions with atmospheric moisture.

-

-

Addition of Reactants:

-

In a separate vessel, prepare a solution of 4'-chloroacetophenone (1.0 equivalent) and ethyl acetate (3.0 equivalents). The excess ethyl acetate serves as both a reactant and a solvent.

-

Add this solution dropwise to the heated base suspension over 1-2 hours. The slow addition rate is crucial to control the exothermic reaction and prevent the formation of self-condensation byproducts.

-

After the addition is complete, maintain the reaction at reflux for 4-6 hours to drive the condensation to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Workup and Purification:

-

Cool the reaction mixture to room temperature and then quench by pouring it over crushed ice.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~5. This step protonates the resulting enolate, yielding the neutral β-dicarbonyl product, which will precipitate.

-

Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

-

Structural Characterization: The Keto-Enol Tautomerism

A defining feature of β-dicarbonyls is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure. This equilibrium is readily observable via NMR spectroscopy.

Caption: Keto-enol tautomerism in this compound.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum will show distinct signals for both tautomers. Key signals include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons of the keto form (~4.0 ppm), a singlet for the vinylic proton of the enol form (~6.2 ppm), and aromatic protons in the 7.4-7.8 ppm range. A broad singlet far downfield (>15 ppm) is characteristic of the enolic hydroxyl proton, a result of strong intramolecular hydrogen bonding.

-

¹³C NMR: Signals for two distinct carbonyl carbons will be present for the keto form (~202 ppm and ~192 ppm). The enol form will show signals for a carbonyl carbon (~195 ppm) and two vinylic carbons (~185 ppm and ~97 ppm).

-

FT-IR: The spectrum will display characteristic C=O stretching bands around 1680-1720 cm⁻¹ for the ketone and a broad O-H stretch for the enol form.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures, particularly five- and six-membered heterocycles.

Precursor to Pyrazole and Isoxazole Heterocycles

The 1,3-dicarbonyl moiety is an ideal electrophile for condensation reactions with dinucleophiles. This is a foundational strategy in medicinal chemistry for creating a wide array of biologically active compounds. For instance, the trifluorinated analog of this dione is a key intermediate in the synthesis of Celecoxib, a potent anti-inflammatory drug.[5]

-

Reaction with Hydrazine: Condensation with hydrazine (H₂N-NH₂) or its derivatives yields substituted pyrazoles.

-

Reaction with Hydroxylamine: Condensation with hydroxylamine (H₂N-OH) yields substituted isoxazoles.

Caption: General pathway for heterocyclic synthesis from a β-dione.

Utility in Paal-Knorr Type Syntheses

While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyls to form furans, pyrroles, and thiophenes, the underlying principle of cyclizing dicarbonyls is broadly applicable.[6] The reactivity of this compound makes it a candidate for related cyclization reactions to generate diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals. The presence of the electron-withdrawing chlorophenyl group can significantly influence the regioselectivity of these cyclizations, offering a handle for synthetic control.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful if swallowed.[1][3]

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2][3] |

| Hazard Statement | H302: Harmful if swallowed | [1][2][3] |

| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |

| Storage Class | 11: Combustible Solids | [1][2] |

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a potent synthetic tool for researchers and drug development professionals. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a precursor to medicinally relevant heterocyclic structures, establish it as a valuable compound in the modern synthetic chemist's arsenal. Understanding its reactivity, particularly the keto-enol tautomerism and its role in condensation reactions, is key to unlocking its full potential in the creation of novel molecular entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

NIH National Library of Medicine. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. PMC. [Link]

-

NIH National Library of Medicine. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-one. [Link]

-

SpectraBase. 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione. John Wiley & Sons, Inc. [Link]

-

PubChem. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. National Center for Biotechnology Information. [Link]

- Google Patents. Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

PrepChem. Preparation of 1,4-dichlorobutane. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 6. 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 1-(4-Chlorophenyl)butane-1,3-dione.

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a β-diketone of significant interest in chemical synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, and the critical concept of keto-enol tautomerism that governs its reactivity. A detailed, field-proven protocol for its synthesis via Claisen condensation is presented, complete with mechanistic insights and workflow diagrams. Furthermore, this guide outlines the standard analytical techniques for its characterization, including NMR and IR spectroscopy, and explores its applications as a versatile scaffold in drug discovery. Safety and handling protocols are also summarized to ensure safe laboratory practice.

Introduction and Nomenclature

This compound is a dicarbonyl compound belonging to the β-diketone (or 1,3-diketone) class. This structural motif, characterized by two carbonyl groups separated by a single methylene group, imparts unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a privileged scaffold in medicinal chemistry. The acidic nature of the central methylene protons and the compound's existence as an equilibrium of keto and enol tautomers are central to its chemical behavior.

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. It is also commonly known by other synonyms such as 4-Chlorobenzoylacetone and p-Chlorobenzoylacetone[1].

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 6302-55-2[2]

-

Molecular Formula: C₁₀H₉ClO₂[2]

-

Synonyms: 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone, 1-(4-chlorophenyl)-1,3-butanedione[1]

Physicochemical Properties and Structural Analysis

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 196.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | TVWDRSJRFMTIPQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)Cl | [1] |

Keto-Enol Tautomerism

A defining characteristic of β-diketones is their ability to exist in a dynamic equilibrium between the diketo form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons[3]. For this compound, the equilibrium heavily favors the enol tautomer where the double bond is conjugated with the chlorophenyl ring, as this extended conjugation provides significant resonance stabilization[4][5]. The enol form is further stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding[3][6].

Caption: Keto-enol tautomeric equilibrium of a β-diketone.

Synthesis and Purification

The most classical and widely employed method for synthesizing β-diketones is the Claisen condensation [7][8]. This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base[8][9].

For the synthesis of this compound, a mixed (or "crossed") Claisen condensation is utilized. The reactants are typically 4'-chloroacetophenone (the ketone component with α-hydrogens) and an acetate ester like ethyl acetate (the ester component)[10].

Causality of Experimental Choices

-

Reactants: 4'-chloroacetophenone provides the aryl-keto structure and the enolizable α-protons. Ethyl acetate serves as the acetylating agent.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. Its role is to stoichiometrically deprotonate the α-carbon of the ketone, generating a nucleophilic enolate anion. This step is the thermodynamic driving force for the reaction[8][9].

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to prevent quenching the strong base and the reactive enolate intermediate[11].

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

4'-Chloroacetophenone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.

-

Reaction Setup: Add anhydrous THF to the flask, followed by the slow, dropwise addition of 4'-chloroacetophenone (1.0 equivalent) dissolved in anhydrous THF at 0 °C.

-

Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Condensation: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. The reaction is typically refluxed for several hours until TLC analysis indicates the consumption of the starting ketone.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3). This protonates the resulting β-diketonate salt[8].

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural verification is paramount and is achieved through a combination of spectroscopic methods. The presence of both keto and enol tautomers results in a more complex spectrum than a simple ketone.

| Technique | Expected Observations |

| ¹H NMR | Enol Form: A sharp singlet around 16-17 ppm (enolic -OH, intramolecular H-bond), a singlet around 6.0-6.5 ppm (vinylic C-H), aromatic protons (doublets, ~7.4-7.8 ppm), and a singlet for the methyl group (~2.2 ppm). Keto Form: A singlet for the methylene protons (-CH₂-) around 4.0 ppm, aromatic protons, and a singlet for the methyl group (~2.3 ppm). The integration ratio reflects the keto:enol equilibrium. |

| ¹³C NMR | Enol Form: Carbonyl carbon (~180-195 ppm), vinylic carbons (~95-100 ppm and ~160-170 ppm), aromatic carbons, and a methyl carbon (~25 ppm). Keto Form: Two distinct carbonyl carbons (~190-205 ppm), a methylene carbon (~50-55 ppm), aromatic carbons, and a methyl carbon (~30 ppm)[12][13]. |

| FTIR (cm⁻¹) | A broad O-H stretch (~2500-3200 cm⁻¹) from the enol, a conjugated C=O stretch (~1600-1640 cm⁻¹), a C=C stretch (~1540-1580 cm⁻¹), and C-Cl stretch (~1000-1100 cm⁻¹)[14]. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the mass of C₁₀H₉ClO₂ (m/z ~196), showing the characteristic 3:1 isotopic pattern for chlorine. |

Applications in Drug Development

The 1,3-dione moiety is a highly versatile scaffold in medicinal chemistry due to its metal-chelating properties, its ability to participate in various chemical reactions to form heterocyclic systems, and its favorable interactions with biological targets[15][16].

-

Enzyme Inhibition: The β-diketone structure can act as a bioisostere for carboxylic acids or other functionalities, enabling it to bind to the active sites of enzymes. Derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione have been investigated as inhibitors of MurB, an enzyme involved in bacterial cell wall biosynthesis, demonstrating antibacterial activity[17][18].

-

Antibacterial and Antifungal Agents: The chlorophenyl group is a common feature in many antimicrobial drugs, and its incorporation into the dione scaffold can enhance biological activity[19][20]. Various dione derivatives have shown promise as antibacterial and antifungal agents[15][21].

-

Scaffold for Heterocycle Synthesis: 1,3-diones are key precursors for synthesizing a wide range of bioactive heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals[22][23].

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

-

GHS Classification: Acute Toxicity, Oral (Category 4)[1][2].

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a chemically significant compound defined by its β-diketone structure and the resulting keto-enol tautomerism. Its synthesis is reliably achieved through the Claisen condensation, and its structure can be unequivocally confirmed by standard spectroscopic methods. Beyond its role as a synthetic intermediate, its structural motifs hold considerable potential for the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and antimicrobial drugs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this versatile chemical entity in their scientific endeavors.

References

-

Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem Compound Database. Retrieved from [Link]

-

de la Torre, G. M., & Sierra, M. A. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules, 23(7), 1636. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

-

Kutterer, S., et al. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 15(10), 2527-2531. Retrieved from [Link]

-

Jebur, M. H., et al. (2022). Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International Journal of Health Sciences, 6(S4), 4578–4589. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]

-

ScienceScholar. (2022, June 17). Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Retrieved from [Link]

-

Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 191, 112169. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019, June 1). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]

-

MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link]

Sources

- 1. This compound | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Characterization of New 1,3-Oxazepine-4,7-dione Compounds From 1,2-diaminobenzene - Neliti [neliti.com]

- 23. sciencescholar.us [sciencescholar.us]

An In-depth Technical Guide to the Synthesis and Properties of 4-Chlorobenzoylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzoylacetone, a versatile β-diketone with significant potential in synthetic chemistry and drug discovery. The document details a robust synthesis protocol via Claisen condensation, outlines its key physicochemical properties, and explores its applications as a crucial intermediate in the synthesis of heterocyclic compounds, particularly pyrazole derivatives with established biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and the development of novel therapeutic agents.

Introduction

4-Chlorobenzoylacetone, systematically named 1-(4-chlorophenyl)butane-1,3-dione, is an aromatic β-diketone that has garnered interest within the scientific community. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the chlorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of its derivatives, a feature of particular interest in drug design. This guide offers an in-depth exploration of the synthesis, properties, and applications of this important chemical entity.

Synthesis of 4-Chlorobenzoylacetone

The most common and efficient method for the synthesis of 4-Chlorobenzoylacetone is the Claisen condensation.[1] This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[2]

Underlying Principle: The Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1] Subsequent elimination of the ester's alkoxy group leads to the formation of the β-diketone. The choice of a strong, non-nucleophilic base is critical to drive the reaction towards the desired product by deprotonating the ketone to form the reactive enolate.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-Chlorobenzoylacetone from 4'-chloroacetophenone and ethyl acetate.

Materials:

-

4'-Chloroacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

-

Addition of Reactants: To this suspension, add a solution of 4'-chloroacetophenone (1.0 equivalent) and ethyl acetate (3.0 equivalents) in anhydrous toluene dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a cold, dilute solution of hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield 4-Chlorobenzoylacetone as a solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Chlorobenzoylacetone.

Physicochemical and Spectroscopic Properties

4-Chlorobenzoylacetone is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO₂ | |

| Molecular Weight | 196.63 g/mol | |

| CAS Number | 6302-55-2 | |

| Appearance | Solid | |

| Melting Point | 70.0 to 74.0 °C | |

| Boiling Point | 312.0 ± 17.0 °C (Predicted) | [3] |

| pKa | 8.41 ± 0.10 (Predicted) | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 4-Chlorobenzoylacetone is expected to show characteristic signals for the aromatic protons, the methylene protons of the dicarbonyl unit, and the methyl protons. Due to keto-enol tautomerism, the spectrum may be complex, showing signals for both tautomers.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, the carbons of the aromatic ring (with distinct shifts due to the chlorine substituent), the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the β-diketone moiety, typically in the region of 1600-1750 cm⁻¹. A broad absorption may also be present due to the hydroxyl group of the enol tautomer.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Applications in Medicinal Chemistry and Drug Development

β-Diketones, such as 4-Chlorobenzoylacetone, are highly valuable intermediates in the synthesis of various heterocyclic compounds with diverse biological activities.[4] A primary application lies in the synthesis of pyrazole derivatives.[5]

Synthesis of Pyrazole Derivatives

The reaction of β-diketones with hydrazine derivatives is a classical and efficient method for the preparation of substituted pyrazoles.[4] 4-Chlorobenzoylacetone can be readily cyclized with various hydrazines to yield a library of 1,3,5-trisubstituted pyrazoles.

Diagram of Pyrazole Synthesis:

Caption: General scheme for pyrazole synthesis from 4-Chlorobenzoylacetone.

Biological Significance of Pyrazole Derivatives

Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[5]

-

Antimicrobial: The pyrazole scaffold is a key component in various antibacterial and antifungal agents.[6]

-

Anticancer: Certain substituted pyrazoles have shown promising antitumor activity.[7]

-

Antitubercular: Research has indicated the potential of pyrazole derivatives as antitubercular agents.[1]

The 4-chlorophenyl substituent of pyrazoles derived from 4-Chlorobenzoylacetone can play a crucial role in modulating their biological activity, potentially enhancing their efficacy and pharmacokinetic properties.

Safety and Handling

4-Chlorobenzoylacetone is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard and Precautionary Statements:

-

Hazard Statement (H302): Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

4-Chlorobenzoylacetone is a valuable and versatile building block in organic synthesis, particularly for the preparation of biologically active pyrazole derivatives. Its straightforward synthesis via the Claisen condensation, coupled with the potential for diverse functionalization, makes it an attractive starting material for drug discovery programs. This technical guide provides a solid foundation for researchers to safely synthesize, handle, and utilize 4-Chlorobenzoylacetone in their quest for novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Nimgirawath, S., et al. (1976). Title of the article.

- Bande, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 6(11), 195-204.

-

Organic Syntheses. (n.d.). Title of relevant synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article. Retrieved from [Link]

- Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.

-

PubChem. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Shah, P., & Agrawal, Y. K. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 332.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(2), 5559-5570.

-

Organic Syntheses Procedure. (n.d.). Relevant synthesis procedure. Retrieved from [Link]

- Rostom, S. A. F., et al. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.

- Al-Ostath, A., et al. (2015).

- Gomaa, M. A.-M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3918.

- Li, S., & Li, H. (2008). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2470.

- El-Sayed, W. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H). Journal of American Science, 16(6).

-

Studylib. (n.d.). Claisen Condensation & Ester Synthesis Solutions. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)BUTAN-1-ONE. Retrieved from [Link]

- Sharma, P., et al. (2012). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Tetrahedron Letters, 53(38), 5122-5125.

- Stoyanov, S., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 978-983.

- Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.

-

NICODOM. (2012). IS NIR Spectra. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

- 7. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Keto-enol tautomerism in 1-(4-Chlorophenyl)butane-1,3-dione.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-Chlorophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, an asymmetrical β-dicarbonyl compound. Tautomerism is a fundamental principle of isomerism where readily interconvertible constitutional isomers, differing in proton and electron location, exist in dynamic equilibrium.[1][2] For β-dicarbonyls, this equilibrium is particularly significant, often favoring the enol tautomer due to potent stabilizing factors.[1][3] This document delves into the theoretical underpinnings of this equilibrium, explores the intrinsic and extrinsic factors that govern the tautomeric distribution, and presents detailed, field-proven experimental protocols for its qualitative and quantitative analysis. The primary audience for this guide includes researchers in medicinal chemistry, materials science, and drug development who require a robust understanding of molecular behavior in solution.

The Theoretical Framework of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism represents a chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" form, which features a hydroxyl group bonded to a carbon-carbon double bond.[4] It is critical to distinguish this phenomenon from resonance; tautomers are distinct molecular species that can, in principle, be isolated, whereas resonance structures are theoretical representations of a single molecule.[1][5]

For simple aldehydes and ketones, the equilibrium heavily favors the keto form, which is thermodynamically more stable by approximately 45–60 kJ/mol, primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[1]

However, in β-dicarbonyl compounds such as this compound, the energetic landscape shifts dramatically. The enol tautomer benefits from two powerful stabilizing effects:

-

Conjugation: The newly formed C=C double bond is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[1][3]

-

Intramolecular Hydrogen Bonding: A six-membered, quasi-aromatic ring is formed via a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the oxygen atom of the adjacent carbonyl group.[3][5] This interaction significantly stabilizes the enol form.

For an asymmetrical β-diketone like this compound, two distinct enol tautomers are possible. The equilibrium will favor the enol form that results in a more stable, extended conjugated system. In this case, enolization involving the methylene group adjacent to the chlorophenyl ring is heavily favored, as it places the C=C double bond in conjugation with both the remaining carbonyl and the aromatic ring.[6]

Caption: Keto-enol equilibrium in this compound.

Synthesis Pathway

While various methods exist for the synthesis of 1,4-dicarbonyl compounds, a prevalent and efficient route for preparing asymmetrical β-diketones like this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone possessing α-hydrogens.

Reaction: Ethyl 4-chlorobenzoate + Acetone → this compound

This process provides a reliable method for obtaining the target compound, which exists as a crystalline solid at room temperature.[7]

Critical Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is profoundly influenced by the molecular environment. Understanding these factors is paramount for predicting and controlling the compound's behavior in various applications.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the tautomeric ratio (K_eq = [Enol]/[Keto]).[8] The governing principle is that the solvent will preferentially stabilize the tautomer to which it is most similar in polarity and hydrogen-bonding capability.

-

Non-Polar Aprotic Solvents (e.g., CCl₄, Cyclohexane, Benzene): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is heavily favored.[9]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. While they can disrupt the intramolecular hydrogen bond of the enol, they also effectively solvate the enol's hydroxyl group, often leading to a high percentage of the enol form.[10]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, significantly stabilizing it.[10][11] This competition disrupts the enol's intramolecular bond, shifting the equilibrium towards the keto form. This phenomenon is often referred to as Meyer's Rule, which states that the keto form is favored in polar, hydrogen-bonding solvents.[12]

Caption: Solvent polarity dictates the dominant tautomeric form.

Temperature Effects

Temperature can shift the equilibrium, and its study allows for the determination of key thermodynamic parameters. By measuring the equilibrium constant (K_eq) at various temperatures using NMR, a Van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed.[13] The slope and intercept of this plot yield the standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, respectively, providing deep insight into the energetics of the process.

Experimental Characterization: Protocols and Data Interpretation

A multi-faceted approach combining spectroscopic and computational methods provides the most complete picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most definitive technique for the quantitative analysis of keto-enol tautomerism because the interconversion is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[12][13]

Step-by-Step ¹H NMR Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) for accurate signal integration.

-

Signal Assignment and Interpretation:

-

Keto Tautomer:

-

-CH₂- (Methylene): A sharp singlet expected around δ 4.0-4.3 ppm.

-

-CH₃ (Methyl): A sharp singlet expected around δ 2.2-2.3 ppm.

-

Ar-H (Aromatic): Two doublets in the aromatic region (δ 7.4-7.9 ppm).

-

-

Enol Tautomer:

-

=CH- (Vinyl): A sharp singlet expected around δ 6.2-6.4 ppm.

-

-CH₃ (Methyl): A sharp singlet, slightly upfield from the keto methyl, around δ 2.1-2.2 ppm.

-

-OH (Enolic): A broad singlet, significantly downfield due to strong intramolecular hydrogen bonding, typically δ 15.0-17.0 ppm.

-

Ar-H (Aromatic): Two doublets, slightly shifted from their keto counterparts.

-

-

-

Quantification:

-

Carefully integrate the signals unique to each tautomer. The most reliable signals are the keto methylene singlet (-CH₂-) and the enol vinyl singlet (=CH-).

-

Calculate the mole fraction (% Enol) and the equilibrium constant (K_eq).

-

% Enol = [Integral(vinyl H) / (Integral(vinyl H) + (Integral(methylene H) / 2))] * 100

-

K_eq = [Enol] / [Keto] = Integral(vinyl H) / (Integral(methylene H) / 2)

-

Note: The methylene integral is divided by two as it represents two protons.

-

-

¹³C NMR Spectroscopy: This technique serves as a powerful confirmation tool. Distinct signals for the ketonic carbons (~δ 200-204 ppm), enolic carbons (C=O ~δ 185-195 ppm, C=C ~δ 95-100 ppm), and aliphatic carbons will be visible, confirming the presence of both tautomers.[14]

Caption: Standardized workflow for quantitative NMR analysis.

UV-Vis Spectroscopy

While less precise than NMR for quantification, UV-Vis spectroscopy is a valuable complementary technique. The conjugated π-system of the enol tautomer results in a π→π* transition that absorbs light at a longer wavelength (a bathochromic shift) compared to the n→π* transitions of the isolated keto form.[15][16] By recording spectra in different solvents, the shift in the absorption maximum (λ_max) provides qualitative evidence of the shifting equilibrium.[17]

Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), offer powerful predictive capabilities.

-

Methodology: The geometries of both the keto and enol tautomers can be optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9][18] Solvation effects can be modeled using a Polarizable Continuum Model (PCM).[19]

-

Output: These calculations yield the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant can then be predicted using the equation ΔG = -RTln(K_eq). This allows for a direct comparison between theoretical predictions and experimental NMR data, providing a self-validating system.

Data Summary: Tautomeric Equilibrium in Various Solvents

The following table summarizes expected equilibrium data for this compound, illustrating the profound solvent effect.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected % Enol | Expected K_eq ([Enol]/[Keto]) | Primary Stabilizing Interaction |

| Cyclohexane | 2.0 | Non-Polar Aprotic | >98% | >49 | Intramolecular H-Bond |

| Chloroform-d (CDCl₃) | 4.8 | Weakly Polar | ~95% | ~19 | Intramolecular H-Bond |

| Acetone-d₆ | 21.0 | Polar Aprotic | ~90% | ~9.0 | Solvent H-Bond Acceptor |

| DMSO-d₆ | 47.0 | Polar Aprotic | ~88% | ~7.3 | Strong Solvent H-Bond Acceptor |

| Methanol-d₄ | 33.0 | Polar Protic | ~70% | ~2.3 | Intermolecular H-Bonding |

Note: These are representative values based on known trends for similar β-diketones. Actual experimental values may vary.[9][20]

Conclusion

The tautomeric behavior of this compound is a classic yet compelling example of a structurally-governed chemical equilibrium. The inherent stability of its chelated enol form, arising from extended conjugation and strong intramolecular hydrogen bonding, ensures that this tautomer predominates in most environments. However, this equilibrium is exquisitely sensitive to external factors, most notably the polarity and hydrogen-bonding capacity of the solvent. A thorough understanding and precise quantification of this phenomenon are critical for any research or development effort involving this molecule. Nuclear Magnetic Resonance spectroscopy stands as the definitive analytical tool for this purpose, providing unambiguous and quantitative data that, when supported by computational modeling, delivers a complete and validated picture of the tautomeric landscape.

References

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Al-Zier, B. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione. Oriental Journal of Chemistry. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society. [Link]

-

NMR Spectroscopy & Structure. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

Jakubowski, H. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Li, J., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism. [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

-

ResearchGate. (2012). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. [Link]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. [Link]

-

ResearchGate. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. [Link]

-

ResearchGate. (2011). Solvent effect on keto-enol tautomerism in a new β-diketone. [Link]

-

SlideShare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Nichols, M. A., & Waner, M. J. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

-

Proprep. (n.d.). How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. proprep.com [proprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. fiveable.me [fiveable.me]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. youtube.com [youtube.com]

- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)butane-1,3-dione

Introduction

1-(4-Chlorophenyl)butane-1,3-dione, also known as 4-Chlorobenzoylacetone, is a β-diketone with the chemical formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol . This compound is a solid at room temperature and its chemical structure, featuring a chlorophenyl group attached to a butane-1,3-dione moiety, makes it a subject of interest in various chemical and pharmaceutical research areas. As with any compound intended for use in drug development and other scientific applications, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6302-55-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₂ | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Synonyms | 4-Chlorobenzoylacetone, 1-(4-Chlorophenyl)-1,3-butanedione | [3] |

Solubility Profile

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its handling and formulation in a laboratory setting. The principle of "like dissolves like" is a fundamental concept in predicting solubility; substances with similar intermolecular forces tend to be soluble in one another[4]. This compound possesses both polar (two carbonyl groups) and non-polar (the chlorophenyl group and the hydrocarbon backbone) characteristics, suggesting a degree of solubility in a range of solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on the known solubility of its parent compound, benzoylacetone (1-phenylbutane-1,3-dione), and general principles of chemical solubility.

| Solvent Class | Example Solvent(s) | Expected Qualitative Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water; Soluble in alcohols | The presence of the polar carbonyl groups allows for hydrogen bonding with protic solvents. However, the non-polar chlorophenyl ring limits aqueous solubility. Benzoylacetone is soluble in hot water and cold alcohol[5]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl groups of the dione. |

| Non-Polar | Toluene, Hexane, Chloroform, Dichloromethane | Soluble to very soluble | The non-polar chlorophenyl group and the overall molecular structure allow for favorable van der Waals interactions with non-polar solvents. Benzoylacetone is soluble in chloroform[6]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.

-

Solubility can then be expressed in units such as g/L or mg/mL.

-

Chemical Stability and Tautomerism

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For β-diketones such as this compound, a key aspect of their chemistry is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is highly dependent on the solvent[7]. In non-polar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. In polar, protic solvents, the solvent molecules can hydrogen bond with the carbonyl groups, which can disrupt the internal hydrogen bond and may shift the equilibrium towards the keto form[7].

Caption: Keto-enol tautomerism of this compound.

Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs to images of the keto and enol forms of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and predicting the shelf-life of a compound. Forced degradation studies are employed to intentionally degrade a compound under more severe conditions than accelerated stability studies to identify likely degradation products and pathways[5].

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis (Acidic and Basic):

-

Acid-catalyzed hydrolysis: Under strong acidic conditions, the enol ether, if present, could be susceptible to hydrolysis.

-

Base-catalyzed hydrolysis (Retro-Claisen Condensation): β-Diketones can undergo retro-Claisen condensation in the presence of a strong base, leading to the cleavage of a carbon-carbon bond[2][8]. For this compound, this would likely yield 4-chloroacetophenone and an acetate salt.

-

-

Oxidation: The methylene group between the two carbonyls is activated and could be susceptible to oxidation, potentially leading to the formation of α-hydroxy-β-diketones or other oxidative cleavage products[9].

-

Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-halogen bond[10][11]. Exposure to light, particularly UV light, could lead to the formation of radical species and subsequent degradation products, including dechlorinated analogues.

Caption: Plausible degradation pathways for this compound.

Methodology for Stability Assessment: A Detailed Guide to Forced Degradation Studies